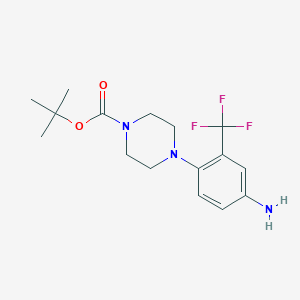

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine

Descripción general

Descripción

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine is a chemical compound with the molecular formula C16H22F3N3O2 and a molecular weight of 345.37 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a trifluoromethyl group and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine typically involves the reaction of 4-(4-Amino-2-trifluoromethylphenyl)piperazine with tert-butyl chloroformate (Boc2O) under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Coupling Reactions: The compound can be used in coupling reactions with carboxylic acids or esters to form amide bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Major Products Formed

Substitution Reactions: Various substituted piperazines depending on the substituent introduced.

Deprotection Reactions: 4-(4-Amino-2-trifluoromethylphenyl)piperazine.

Coupling Reactions: Amide derivatives of the compound.

Aplicaciones Científicas De Investigación

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets . The amino group can form hydrogen bonds with the active site residues of enzymes or receptors, modulating their activity .

Comparación Con Compuestos Similares

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine can be compared with other similar compounds, such as:

1-Boc-4-(4-Amino-2-methylphenyl)piperazine: Lacks the trifluoromethyl group, resulting in different lipophilicity and metabolic stability.

1-Boc-4-(4-Amino-2-chlorophenyl)piperazine: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and binding affinity.

1-Boc-4-(4-Amino-2-fluorophenyl)piperazine: Has a fluorine atom, which influences its electronic properties and biological activity.

The presence of the trifluoromethyl group in this compound makes it unique, as it enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .

Actividad Biológica

Overview

1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine, with CAS number 193902-87-3, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the central nervous system (CNS) and cancer pathways. Piperazine derivatives are often known for their role as modulators in neurotransmitter systems and as inhibitors of specific enzymes involved in cancer progression.

Biological Activity

-

Anticancer Properties :

- Inhibition of Proteasome Activity : Studies have shown that piperazine derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant inhibition of the β5 active site in proteasomes, which is critical for protein degradation in cancer cells .

- Cell Viability Assays : In various assays, including MTT assays, piperazine derivatives have shown dose-dependent inhibition of cell viability in cancer cell lines .

-

Neuropharmacological Effects :

- CNS Activity : The piperazine moiety is a common feature in CNS-active drugs. The compound's structure suggests potential interactions with serotonin and dopamine receptors, which could lead to effects on mood and cognition .

- Drug Interaction Studies : Research indicates that piperazine derivatives may influence the pharmacokinetics of other CNS drugs by acting as substrates or inhibitors for key metabolic pathways such as CYP2D6 .

Table 1: Summary of Biological Activities

Research Findings

- Synthetic Approaches : The synthesis of this compound has been optimized for high yields, allowing for extensive biological testing . The introduction of the Boc (tert-butyloxycarbonyl) group enhances the compound's stability and solubility.

- Structure-Activity Relationships (SAR) : Detailed SAR studies indicate that modifications to the piperazine ring and substituents on the aromatic system significantly affect biological activity. For example, variations in the position and nature of substituents can alter receptor binding affinities and enzymatic inhibition profiles .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound, likely due to its lipophilic nature imparted by the trifluoromethyl group . This property may enhance its bioavailability and therapeutic potential.

Propiedades

IUPAC Name |

tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(20)10-12(13)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQPVPBYELLURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592465 | |

| Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193902-87-3 | |

| Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193902-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.